molecular formula C11H19NO2 B073741 4,4-Dipropyl-2,6-piperidinedione CAS No. 1132-96-3

4,4-Dipropyl-2,6-piperidinedione

Cat. No. B073741
CAS RN: 1132-96-3
M. Wt: 197.27 g/mol
InChI Key: NUOUMXJKIOPNQM-UHFFFAOYSA-N
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Description

4,4-Dipropyl-2,6-piperidinedione is a chemical compound that is commonly known as DPPD. It is a yellow crystalline powder that is soluble in water and ethanol. DPPD is a potent antioxidant that has been extensively studied for its ability to prevent oxidative damage in various biological systems.

Mechanism Of Action

DPPD acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). It does this by donating hydrogen atoms to the free radicals, which neutralizes their reactivity. DPPD is also able to chelate metal ions, which can catalyze the production of ROS. By chelating these metal ions, DPPD is able to prevent the production of ROS.

Biochemical And Physiological Effects

DPPD has been shown to have a number of biochemical and physiological effects. It has been shown to prevent lipid peroxidation, which can lead to cell damage and death. DPPD has also been shown to prevent protein oxidation, which can lead to the loss of protein function. Additionally, DPPD has been shown to prevent DNA damage, which can lead to mutations and cancer.

Advantages And Limitations For Lab Experiments

One advantage of using DPPD in lab experiments is its potent antioxidant activity. This makes it an ideal compound for studying oxidative stress and its effects on biological systems. However, one limitation of using DPPD is its cost. DPPD is a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are a number of future directions for research on DPPD. One area of research is the development of DPPD derivatives that have improved antioxidant activity. Another area of research is the development of DPPD-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, research on the potential anti-inflammatory properties of DPPD could lead to the development of new therapies for inflammatory diseases.

Synthesis Methods

DPPD can be synthesized by the reaction of 4,4-dipropyl-2,5-cyclohexadien-1-one with ammonia in the presence of a palladium catalyst. The reaction proceeds through a cyclization reaction to form the piperidine ring. The resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

DPPD has been extensively studied for its antioxidant properties. It has been shown to prevent oxidative damage in various biological systems, including lipids, proteins, and DNA. DPPD has also been studied for its potential therapeutic applications, including its ability to prevent neurodegenerative diseases, such as Alzheimer's disease, and its anti-inflammatory properties.

properties

CAS RN

1132-96-3

Product Name

4,4-Dipropyl-2,6-piperidinedione

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4,4-dipropylpiperidine-2,6-dione

InChI

InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14)

InChI Key

NUOUMXJKIOPNQM-UHFFFAOYSA-N

SMILES

CCCC1(CC(=O)NC(=O)C1)CCC

Canonical SMILES

CCCC1(CC(=O)NC(=O)C1)CCC

Other CAS RN

1132-96-3

synonyms

4,4-Dipropyl-2,6-piperidinedione

Origin of Product

United States

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